11-(2-adamantyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
Overview
Description
Adamantane is an organic compound with a formula of C10H16 . It is the simplest diamondoid, meaning it has a structure similar to that of diamond . Adamantane molecules can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .
Synthesis Analysis
Adamantane derivatives are synthesized using various methods . For instance, unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . 1,2-Dehydroadamantanes (adamantenes) do not occur in a free form, and can be found only as intermediates .
Molecular Structure Analysis
The molecular structure of adamantane is characterized by its high symmetry and remarkable properties . It is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure .
Chemical Reactions Analysis
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Physical and Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor . It is poorly soluble in water but soluble in hydrocarbons . Its melting point is 270 °C (518 °F; 543 K), and it sublimes rather than boiling .
Mechanism of Action
Safety and Hazards
Future Directions
The field of adamantane chemistry is promising, with research focusing on the synthesis of unsaturated adamantane derivatives and the development of novel methods for their preparation . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Properties
IUPAC Name |
11-(2-adamantyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c24-20-3-1-2-19-18-9-15(11-23(19)20)10-22(12-18)21-16-5-13-4-14(7-16)8-17(21)6-13/h1-3,13-18,21H,4-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWXOAQSENLUIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3N4CC5CC(C4)C6=CC=CC(=O)N6C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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